Kaempferol-3-O-glucorhamnoside

Anti-inflammatory Klebsiella pneumoniae Lung injury

Kaempferol-3-O-glucorhamnoside (also designated Kaempferol-3-O-neohesperidoside) is a naturally occurring flavonol diglycoside composed of the aglycone kaempferol conjugated to a glucorhamnose disaccharide moiety at the C-3 position. First isolated from Thesium chinense Turcz, this compound has been characterized in vitro and in vivo for its capacity to suppress MAPK and NF-κB signaling cascades and to stimulate glycogen synthesis via PI3K-GSK-3 and MAPK-PP1 pathways.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 32602-81-6
Cat. No. B206944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol-3-O-glucorhamnoside
CAS32602-81-6
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3
InChIKeyOHOBPOYHROOXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Procuring Kaempferol-3-O-glucorhamnoside (CAS 32602-81-6) for Biomedical Research: A Defined Natural Product with Dual Anti-Inflammatory and Insulinomimetic Signatures


Kaempferol-3-O-glucorhamnoside (also designated Kaempferol-3-O-neohesperidoside) is a naturally occurring flavonol diglycoside composed of the aglycone kaempferol conjugated to a glucorhamnose disaccharide moiety at the C-3 position [1]. First isolated from Thesium chinense Turcz, this compound has been characterized in vitro and in vivo for its capacity to suppress MAPK and NF-κB signaling cascades and to stimulate glycogen synthesis via PI3K-GSK-3 and MAPK-PP1 pathways [2][3]. Its molecular formula is C₂₇H₃₀O₁₅ (MW 594.5 g/mol) [4].

Why Kaempferol-3-O-glucorhamnoside Cannot Be Replaced by Common In-Class Flavonol Glycosides in Experimental Models


Within the large family of kaempferol glycosides, the biological performance of each member is dictated by the identity, position, and linkage of its sugar substituents. Generic substitution between in-class compounds such as kaempferol-3-O-glucoside (astragalin), kaempferol-3-O-rutinoside, or the aglycone kaempferol ignores critical structure-activity differences: the glucorhamnose moiety of kaempferol-3-O-glucorhamnoside confers distinct solubility, steric complementarity for kinase active sites, and the unique ability to simultaneously engage both the PI3K-GSK-3 and MAPK-PP1 pathways for glycogen synthesis—a dual pathway activation profile not replicated by the monoglycoside or rutinoside analogs [1][2]. Furthermore, the aglycone kaempferol, while more potent in certain antioxidant assays, lacks the insulinomimetic activity observed at nanomolar concentrations for the diglycoside in skeletal muscle [3].

Quantitative Differential Evidence for Kaempferol-3-O-glucorhamnoside Relative to Key Comparators


In Vivo Suppression of Inflammatory Cytokines in K. pneumoniae-Infected Lung at Sub-mg/kg Doses

In a murine K. pneumoniae infection model, intraperitoneal administration of kaempferol-3-O-glucorhamnoside at 0.1 and 0.2 mg/kg significantly suppressed the expression of the major inflammatory cytokines TNF-α, IL-6, IL-1β, and PGE₂, and ameliorated lung edema [1]. By comparison, the aglycone kaempferol, while active in other inflammatory models, requires higher concentrations (typically μM range in vitro) and does not demonstrate equivalent in vivo efficacy against live bacterial challenge at sub-mg/kg doses in a head-to-head published study [2].

Anti-inflammatory Klebsiella pneumoniae Lung injury

DPPH Radical Scavenging Potency Compared to Kaempferol-3-O-rutinoside

Kaempferol-3-O-glucorhamnoside scavenged DPPH radicals with an IC₅₀ of 79.6 µg/mL (approximately 134 µM) in a cell-free assay . A cross-study comparison with kaempferol-3-O-rutinoside, a commonly studied diglycoside, reveals an IC₅₀ of 300.3 µM for DPPH scavenging [1], indicating that the glucorhamnoside is approximately 2.2-fold more potent in this assay. Notably, the aglycone kaempferol is even more potent (IC₅₀ ~4.5 µg/mL or ~15.7 µM in some studies [2]), but loses the insulinomimetic activity profile.

Antioxidant DPPH assay Flavonoid glycoside

Stimulation of Glycogen Synthesis in Skeletal Muscle: Potency and Dual Pathway Engagement

Kaempferol-3-O-glucorhamnoside (tested as kaempferol-3-neohesperidoside) stimulated glycogen synthesis in isolated rat soleus muscle by approximately 2.38-fold relative to control [1]. This effect was completely abolished by the PI3K inhibitor wortmannin and the MEK inhibitor PD98059, demonstrating obligatory engagement of both the PI3K-GSK-3 and MAPK-PP1 pathways [1]. By contrast, kaempferitrin (kaempferol-3,7-O-dirhamnoside) stimulates glucose uptake primarily through GLUT translocation without the same dual pathway activation profile [2]. A follow-up study showed that kaempferol-3-neohesperidoside was 2.5-fold more effective than VO(IV) alone, 2-fold more effective than the free compound, and 3-fold more effective than the kaempferitrin-VO(IV) complex in lowering serum glucose in diabetic rats [3].

Insulinomimetic Glycogen synthesis Skeletal muscle

Glucose Uptake Stimulation at Nanomolar Concentrations in Skeletal Muscle

In isolated rat soleus muscle, kaempferol-3-O-glucorhamnoside at 1 nM and 100 nM stimulated glucose uptake by 35% and 21% above control, respectively [1]. In the same study, insulin at 3.5 nM and 7.0 nM stimulated glucose uptake by 42% and 50% [1]. Thus, the compound achieves approximately 70-83% of the maximal insulin effect on glucose uptake within a similar nanomolar concentration range. The aglycone kaempferol does not exhibit this insulinomimetic effect; instead, its activity profile is dominated by antioxidant and antiproliferative mechanisms [2].

Glucose uptake Insulinomimetic Metabolic research

Acetylcholinesterase (AChE) Affinity Among Kaempferol Diglycosides

In a molecular docking and affinity evaluation study of nine kaempferol and kaempferol glycosides, kaempferol-3-O-glucorhamnoside and kaempferol-3-O-gentiobioside demonstrated detectable AChE affinity among kaempferol diglycosides, whereas kaempferol-3-O-rhamnoside showed the best affinity among monoglycosides and kaempferol aglycone exhibited the highest overall affinity [1]. Quantitative affinity constants (Kᵢ or IC₅₀) for the diglycoside class were not reported, precluding precise ranking.

Acetylcholinesterase Alzheimer's disease Flavonoid glycoside

Optimal Research and Preclinical Application Scenarios for Kaempferol-3-O-glucorhamnoside Based on Quantitative Differentiation Evidence


In Vivo Pneumonia and Acute Lung Injury (ALI) Models Requiring Anti-Inflammatory Intervention Without Antibiotics

For studies investigating host-directed anti-inflammatory therapy in Gram-negative bacterial pneumonia, kaempferol-3-O-glucorhamnoside is supported by direct in vivo evidence from a K. pneumoniae mouse model. At 0.1-0.2 mg/kg i.p., it suppressed TNF-α, IL-6, IL-1β, and PGE₂ and reduced lung edema, operating through NF-κB and MAPK pathway inhibition [1]. This provides a defined tool compound for studying inflammation resolution in infectious lung injury, a scenario where the aglycone or monoglycoside analogs lack comparable published in vivo validation.

Skeletal Muscle Insulin Signaling and Glycogen Metabolism Research

For investigating insulin-mimetic mechanisms in skeletal muscle, kaempferol-3-O-glucorhamnoside uniquely activates both the PI3K-GSK-3 and MAPK-PP1 pathways to stimulate glycogen synthesis 2.38-fold at nanomolar concentrations [2][3]. This dual pathway activation is not replicated by kaempferitrin or the aglycone, making the glucorhamnoside a selective tool for dissecting crosstalk between PI3K and MAPK signaling in muscle metabolism.

Natural Product-Based Antidiabetic Drug Discovery and Vanadium Complexation Studies

The compound's demonstrated superiority as a ligand for vanadium(IV) complexation—2.5-fold more effective than VO(IV) alone and 3-fold more effective than kaempferitrin-VO(IV) in lowering serum glucose in diabetic rats [4]—positions it as a lead scaffold for developing organo-vanadium hypoglycemic agents. Researchers pursuing metallodrug approaches for diabetes should prioritize this glycoside over other kaempferol analogs.

Dual Antioxidant and Anti-Inflammatory Mechanistic Studies in Macrophage Cell Lines

The compound simultaneously reduces ROS levels and suppresses NF-κB/MAPK phosphorylation in RAW 264.7 macrophages and in lung tissue [1]. With a DPPH IC₅₀ of ~79.6 µg/mL , it provides a measurable antioxidant window that, unlike the more potent aglycone, does not sacrifice the insulinomimetic activity. This makes it suitable for studies requiring balanced antioxidant and anti-inflammatory readouts in macrophage biology.

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